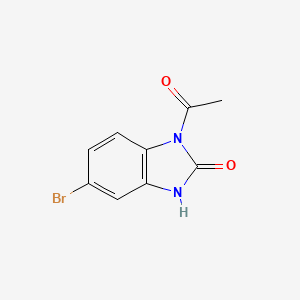
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1,3-dihydro-benzimidazol-2-one and acetic anhydride.
Acetylation Reaction: The key step involves the acetylation of 5-bromo-1,3-dihydro-benzimidazol-2-one using acetic anhydride in the presence of a catalyst, such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the acetyl group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dihydro-benzimidazol-2-one: Lacks the acetyl group, which may affect its reactivity and biological activity.
1-Acetyl-1,3-dihydro-benzimidazol-2-one: Lacks the bromo group, which may influence its chemical properties and applications.
Uniqueness
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of both acetyl and bromo groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and exploration of new biological activities.
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
3-acetyl-6-bromo-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)11-9(12)14/h2-4H,1H3,(H,11,14) |
Clave InChI |
DCERDWHADJGKRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=C(C=C2)Br)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


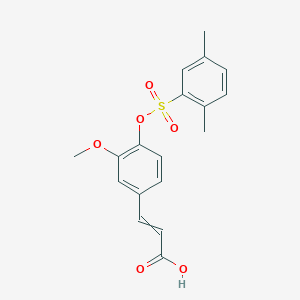
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)

![N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)

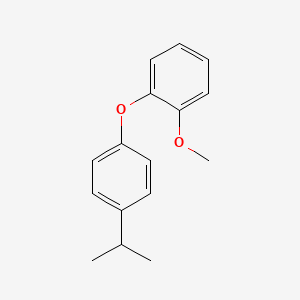


![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
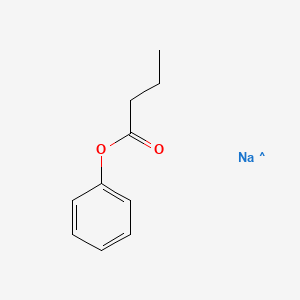

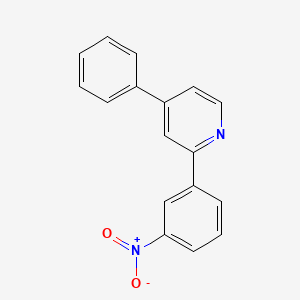
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
